Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
CAS No.: 260973-61-3
Cat. No.: VC4095102
Molecular Formula: C12H9Br2NO2S
Molecular Weight: 391.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 260973-61-3 |
|---|---|
| Molecular Formula | C12H9Br2NO2S |
| Molecular Weight | 391.08 g/mol |
| IUPAC Name | ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H9Br2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 |
| Standard InChI Key | OFWMLVYVJATYNS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Br)Br |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Br)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₂H₉Br₂NO₂S, with a molecular weight of 391.08 g/mol. Its IUPAC name, ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate, reflects the substitution pattern:
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A thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3).
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A 3,5-dibromophenyl group at position 2, introducing strong electron-withdrawing effects.
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An ethyl ester at position 4, contributing to lipophilicity and metabolic stability .
The crystal structure, inferred from analogs, reveals planarity in the thiazole ring and dihedral angles of ~15° between the phenyl group and the thiazole plane, optimizing π-π interactions .
Physical and Spectral Properties
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Boiling Point: Predicted at 458.5±55.0°C (estimated via computational models) .
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Density: 1.744±0.06 g/cm³, higher than non-halogenated analogs due to bromine’s atomic mass .
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Solubility: Limited aqueous solubility (<1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Spectroscopic Data:
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¹H NMR: δ 1.42 (t, 3H, CH₃), δ 4.42 (q, 2H, CH₂), δ 7.68 (s, 2H, aromatic H), δ 8.21 (s, 1H, thiazole H).
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ESI-MS: m/z 390.9 [M+H]⁺, confirming molecular weight.
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Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a Hantzsch thiazole synthesis variant:
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Condensation: 3,5-Dibromobenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to form a thiosemicarbazone intermediate.
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Cyclization: The intermediate undergoes acid-catalyzed cyclization (e.g., HCl/glacial acetic acid) to form the thiazole ring.
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Esterification: Treatment with ethyl chloroformate in the presence of triethylamine yields the final product .
Reaction Conditions:
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Temperature: 80–100°C.
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Yield: ~65–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Industrial Optimization
Industrial protocols emphasize continuous flow reactors to enhance scalability and reduce byproducts. Key parameters include:
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Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15) for recyclability.
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Solvent: Toluene or acetonitrile for improved heat transfer.
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Purity: ≥98% achieved through fractional crystallization.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound demonstrates broad-spectrum activity:
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Bacterial Strains: MIC values of 8–16 µg/mL against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
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Fungal Strains: Inhibits Candida albicans at 32 µg/mL, comparable to fluconazole.
Mechanism: The dibromophenyl group disrupts microbial cell membranes via hydrophobic interactions, while the thiazole ring inhibits dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.
Cytotoxicity and Anticancer Activity
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In Vitro: IC₅₀ values of 12.5 µM against MCF-7 (breast cancer) and 18.3 µM against A549 (lung cancer) cells.
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Selectivity: Low toxicity to non-cancerous HEK-293 cells (IC₅₀ > 100 µM).
Comparative Analysis with Structural Analogs
| Parameter | Ethyl 2-(3,5-Dibromophenyl)-1,3-Thiazole-4-Carboxylate | Ethyl 2-Phenylthiazole-4-Carboxylate | Ethyl 2-(4-Fluorophenyl)Thiazole-4-Carboxylate |
|---|---|---|---|
| Molecular Weight | 391.08 g/mol | 247.31 g/mol | 265.29 g/mol |
| LogP | 3.8 | 2.4 | 2.9 |
| Antimicrobial MIC | 8–16 µg/mL | 32–64 µg/mL | 16–32 µg/mL |
| COX-2 Inhibition | −8.9 kcal/mol | −7.2 kcal/mol | −7.8 kcal/mol |
Key Insights:
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Bromine’s electron-withdrawing effect enhances lipophilicity and target binding compared to non-halogenated analogs.
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The 3,5-dibromo substitution outperforms mono-halogenated variants in both antimicrobial and anti-inflammatory assays.
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